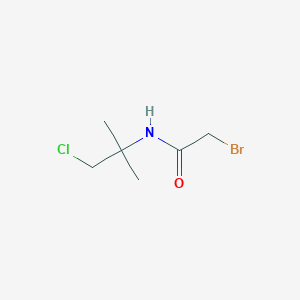
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is an organic compound that contains both bromine and chlorine atoms. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo and a 1-chloro-2-methylpropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-bromoacetamide with 1-chloro-2-methylpropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is usually achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, alkenes, and alcohols, depending on the specific reaction pathway and conditions.
Scientific Research Applications
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-chloro-2-methylpropane: Similar in structure but lacks the acetamide group.
1-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
2-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
Uniqueness
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is unique due to the presence of both bromine and chlorine atoms along with the acetamide group
Properties
CAS No. |
87966-98-1 |
|---|---|
Molecular Formula |
C6H11BrClNO |
Molecular Weight |
228.51 g/mol |
IUPAC Name |
2-bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C6H11BrClNO/c1-6(2,4-8)9-5(10)3-7/h3-4H2,1-2H3,(H,9,10) |
InChI Key |
HURGZSOYRIDKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


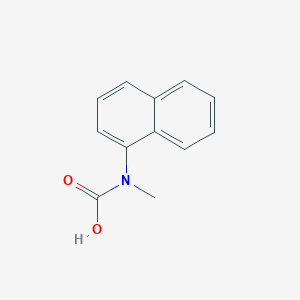
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
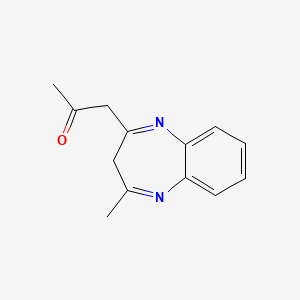
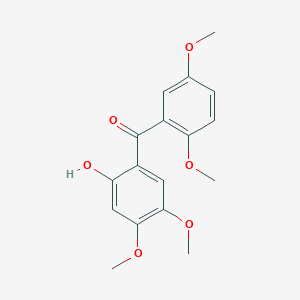
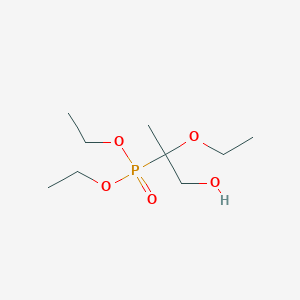
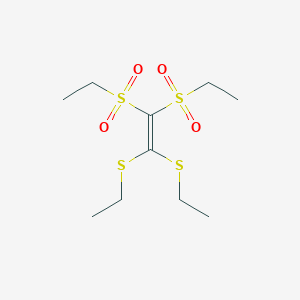
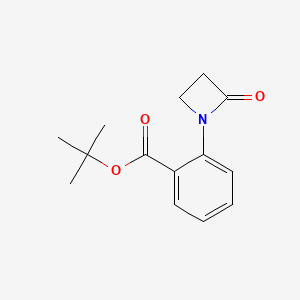
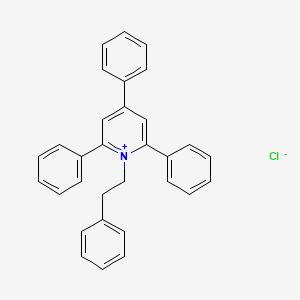
![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
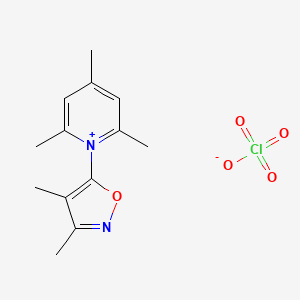
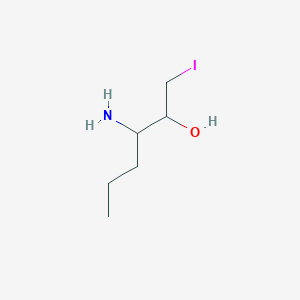
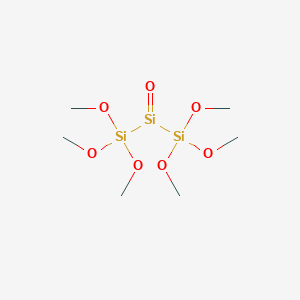
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)

